Selective Inhibition of Human Platelet 12-Lipoxygenase (12-LOX)
The compound exhibits moderate inhibitory potency against human platelet 12-LOX with an IC₅₀ of 2.60 µM, representing a 11.5-fold selectivity over 5-LOX (IC₅₀ > 10 µM) [1] [2]. This contrasts with the classical LOX inhibitor NDGA, which is a potent 5-LOX inhibitor (IC₅₀ = 0.2 µM) and weaker 12-LOX inhibitor (IC₅₀ = 30 µM) . The selective 12-LOX inhibitor ML355 has a significantly higher potency for 12-LOX (IC₅₀ = 0.34 µM) but is structurally unrelated, belonging to the sulfonamide class [3].
| Evidence Dimension | Inhibitory Potency (IC₅₀) against Human 12-LOX |
|---|---|
| Target Compound Data | 2.60 µM |
| Comparator Or Baseline | NDGA: 30 µM; ML355: 0.34 µM |
| Quantified Difference | 11.5-fold more potent than NDGA against 12-LOX; 7.6-fold less potent than ML355 |
| Conditions | In vitro inhibition of human platelet-type N-terminally His6-tagged 12-lipoxygenase assessed as conjugated diene product formation using arachidonic acid by UV-vis spectrophotometry. |
Why This Matters
This specific 12-LOX inhibitory profile is relevant for researchers studying platelet function and inflammation pathways where 12-LOX plays a key role, offering a tool with distinct potency and selectivity compared to other LOX inhibitors.
- [1] BindingDB. BDBM50350406: IC50 for Human Platelet 12-Lipoxygenase (ALOX12). View Source
- [2] BindingDB. BDBM50591538: IC50 for Human Recombinant 5-Lipoxygenase. View Source
- [3] RayBiotech. ML355 (12-Lipoxygenase Inhibitor) Product Datasheet. View Source
